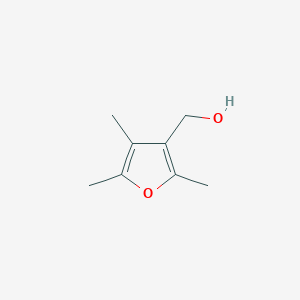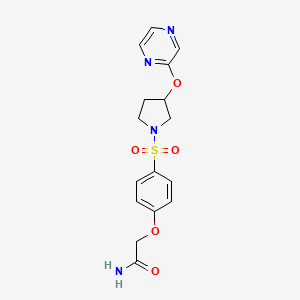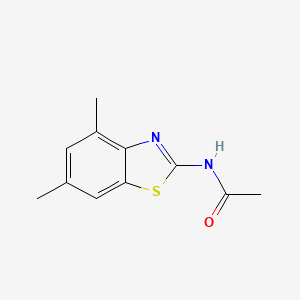
(Trimethylfuran-3-YL)methanol
説明
(Trimethylfuran-3-YL)methanol is a chemical compound with the molecular weight of 140.18 . It is also known by its CAS Number: 20423-36-3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O2/c1-5-6 (2)10-7 (3)8 (5)4-9/h9H,4H2,1-3H3 . This indicates the molecular formula of the compound is C8H12O2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 140.18 . Additional physical and chemical properties are not provided in the retrieved sources.科学的研究の応用
Asymmetric Synthesis
(Trimethylfuran-3-YL)methanol can be used in asymmetric synthesis. A study demonstrated the synthesis of [1-(Silylmethyl)allenyl]methanols from aldehydes and (4-bromobut-2-ynyl)trimethylsilane, yielding compounds with good enantioselectivities. This method can synthesize dienes with no regioselectivity problems and tolerates various functionalities (Durán-Galván & Connell, 2010).
Lipid Dynamics in Biological Membranes
Methanol, a component of this compound, influences lipid dynamics in biological membranes. A study using small angle neutron scattering revealed that methanol accelerates lipid transfer and flip-flop kinetics in bilayers, impacting the structure-function relationship of these membranes (Nguyen et al., 2019).
Investigation of Ion-Molecule Reactions
Methanol has been used to investigate ion-molecule reactions in the gas phase. A study utilizing isotopically labelled methanol examined the formation of trimethyl oxonium ions, supporting the SN2 mechanism in the reactions studied (Tedder & Walker, 1991).
Methanol-Water Interaction Studies
High-level ab initio calculations and density functional methods have been applied to study methanol-water dimers and trimers. This research provides insights into the stability and energy barriers of various conformers, enhancing our understanding of molecular interactions involving methanol (González, Mó & Yáñez, 1998).
Methanol as an Electrochemical Sensor
Methanol, when integrated into trimetallic PtAuAg nanotubes, can be used for electrochemical detection. This technology offers potential applications in evaluating alcoholic beverages and in medical industries (Qiu et al., 2020).
Chemoselective Deprotection in Organic Synthesis
Methanol plays a role in the chemoselective deprotection of trimethylsilyl acetylenes. A study using a catalytic amount of silver salts in a methanol-based solvent mixture showed effective deprotection, highlighting methanol's utility in organic synthesis (Orsini et al., 2005).
Methanol in Meerwein-Ponndorf-Verley Reduction
Methanol can be used as a H-transfer agent in the Meerwein-Ponndorf-Verley reduction of aromatic aldehydes and ketones. This method, offering a cleaner and efficient approach, has implications in chemical synthesis and industrial processes (Pasini et al., 2014).
特性
IUPAC Name |
(2,4,5-trimethylfuran-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)10-7(3)8(5)4-9/h9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKXWGJTSIKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1CO)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3001876.png)
![N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B3001877.png)
![2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3001878.png)
![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)


![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)
![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)


